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Compound of Interest

Compound Name: BIIE-0246 hydrochloride

Cat. No.: B10825840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, development, and pharmacological

characterization of BIIE-0246 hydrochloride, a landmark molecule in neuropeptide Y (NPY)

receptor research. BIIE-0246 was the first potent and selective non-peptide antagonist for the

NPY Y2 receptor subtype, paving the way for a deeper understanding of the physiological roles

of this receptor.

Discovery and Development Timeline
The journey of BIIE-0246 from laboratory synthesis to a widely used pharmacological tool is a

testament to targeted drug discovery.

1999: Researchers at Boehringer Ingelheim identify and report the discovery of BIIE-0246,

the first potent and selective non-peptide antagonist for the neuropeptide Y (NPY) Y2

receptor.[1][2] The initial findings are also described in patent literature (DE 19816929).[1]

2000: The in vitro and in vivo pharmacological properties of BIIE-0246 are extensively

characterized and published. These studies establish its high affinity and selectivity for the

Y2 receptor over other NPY receptor subtypes (Y1, Y4, and Y5).[3][4]

Early 2000s: BIIE-0246 becomes commercially available and is widely adopted as a critical

research tool for investigating the physiological and pathophysiological roles of the NPY Y2

receptor in various systems.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b10825840?utm_src=pdf-interest
https://www.benchchem.com/product/b10825840?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT04640246
https://clinicaltrials.gov/study/NCT07240246
https://clinicaltrials.gov/study/NCT04640246
https://www.oncodesign-services.com/discovery-services/in-vitro-biology/radioligand-binding-assays/
https://clinicaltrials.gov/study/NCT04120246
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2000 onwards: Numerous preclinical studies utilize BIIE-0246 to explore the involvement of

the Y2 receptor in a wide range of functions, including cardiovascular regulation, anxiety,

alcohol consumption, appetite, and pain perception. For instance, studies demonstrated its

ability to block NPY-mediated presynaptic inhibition in the rat hippocampus.[5]

Present: BIIE-0246 remains a gold-standard pharmacological tool for in vitro and in vivo

studies of Y2 receptor-mediated effects.[6]

Chemical Properties
Chemical Name: (S)-N2-[[1-[2-[4-[(R,S)-5,11-Dihydro-6(6h)-oxodibenz[b,e]azepin-11-yl]-1-

piperazinyl]-2-oxoethyl]cyclopentyl]acetyl]-N-[2-[1,2-dihydro-3,5(4H)-dioxo-1,2-diphenyl-3H-

1,2,4-triazol-4-yl]ethyl]-argininamide hydrochloride[2]

Molecular Formula: C₄₉H₅₇N₁₁O₆ · xHCl

Molecular Weight: 896.06 g/mol (free base)[7]

Pharmacological Data
The following tables summarize the key quantitative data for BIIE-0246 hydrochloride,

demonstrating its potency and selectivity as a Y2 receptor antagonist.

In Vitro Binding Affinities
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Receptor
Subtype

Preparation Radioligand IC₅₀ (nM) Reference

Human NPY Y2
Transfected

HEK293 cells
[¹²⁵I]NPY 3.3 [2]

Rat NPY Y2
Transfected

HEK293 cells
[¹²⁵I]PYY₃₋₃₆ 15 [3][8]

Rat NPY Y2
Hippocampal

membranes
[¹²⁵I]NPY 4.0 ± 1.6 [5]

Rat Brain

Homogenates
[¹²⁵I]PYY₃₋₃₆ 8-10 [3]

Human Frontal

Cortex
[¹²⁵I]PYY₃₋₃₆ 8 [3]

Rat NPY Y1
Transfected

HEK293 cells
[¹²⁵I]GR231118 > 10,000 [3]

Rat NPY Y4
Transfected

HEK293 cells
[¹²⁵I]hPP > 10,000 [3]

Rat NPY Y5
Transfected

HEK293 cells

[¹²⁵I]

[Leu³¹,Pro³⁴]PYY
> 10,000 [3]

In Vitro Functional Antagonism
Bioassay Species Agonist pA₂ Value Reference

Vas Deferens Rat NPY 8.1 [3][4]

Saphenous Vein Dog NPY 8.6 [4]

Experimental Protocols
Radioligand Binding Assay (HEK293 Cells)
This protocol outlines the methodology for determining the binding affinity of BIIE-0246 to NPY

receptors expressed in HEK293 cells.
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1. Membrane Preparation:

Culture HEK293 cells transfected with the desired rat NPY receptor subtype cDNA (Y1, Y2,
Y4, or Y5).
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1
mM EDTA, pH 7.4) containing protease inhibitors.
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove
nuclei and cellular debris.
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to
pellet the cell membranes.
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed
centrifugation.
Resuspend the final membrane pellet in an appropriate assay buffer and determine the
protein concentration.

2. Competition Binding Assay:

In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate
radioligand (e.g., [¹²⁵I]PYY₃₋₃₆ for Y2 receptors), and varying concentrations of BIIE-0246.
Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach
equilibrium.
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman
GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

Determine non-specific binding in the presence of a high concentration of an unlabeled NPY
receptor ligand.
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the BIIE-0246 concentration.
Determine the IC₅₀ value (the concentration of BIIE-0246 that inhibits 50% of the specific
radioligand binding) by non-linear regression analysis.

Rat Vas Deferens Functional Bioassay
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This ex vivo protocol assesses the functional antagonist activity of BIIE-0246 on presynaptic

NPY Y2 receptors.

1. Tissue Preparation:

Euthanize a male rat and dissect the vasa deferentia.
Mount the tissues in an organ bath containing a physiological salt solution (e.g., Krebs-
Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
Apply a resting tension to the tissues and allow them to equilibrate for a period of time (e.g.,
60-90 minutes).

2. Electrical Field Stimulation:

Induce twitch contractions of the vas deferens using electrical field stimulation with
appropriate parameters (e.g., 0.1 Hz, 1 ms pulse width, supramaximal voltage).
Record the isometric contractions using a force transducer.

3. Antagonist Activity Assessment:

Once stable twitch responses are obtained, add a cumulative concentration-response curve
for an NPY Y2 receptor agonist (e.g., NPY or PYY₃₋₃₆) to the organ bath and record the
inhibition of the twitch response.
Wash the tissues to restore the baseline twitch response.
Incubate the tissues with a fixed concentration of BIIE-0246 for a defined period (e.g., 30
minutes).
In the presence of BIIE-0246, repeat the cumulative concentration-response curve for the
NPY Y2 receptor agonist.
Repeat this procedure with increasing concentrations of BIIE-0246.

4. Data Analysis:

Plot the agonist concentration-response curves in the absence and presence of different
concentrations of BIIE-0246.
A competitive antagonist like BIIE-0246 will cause a parallel rightward shift in the agonist
concentration-response curve.
Calculate the pA₂ value from a Schild plot, which provides a measure of the antagonist's
potency.
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Caption: NPY Y2 receptor signaling pathway and the antagonistic action of BIIE-0246.

Radioligand Binding Assay Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b10825840?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay

Data Analysis

Transfected HEK293
Cell Culture

Cell Membrane
Preparation

Incubate Membranes,
Radioligand, and

BIIE-0246

Prepare Radioligand,
BIIE-0246 dilutions,

and Buffers

Rapid Filtration
and Washing

Gamma Counting
of Filters

Calculate Specific
Binding

Non-linear Regression
and IC₅₀ Determination

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b10825840?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for a competitive radioligand binding assay to determine the IC₅₀ of BIIE-

0246.

Rat Vas Deferens Bioassay Workflow
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Caption: Workflow for the rat vas deferens bioassay to determine the functional antagonist

potency of BIIE-0246.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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